molecular formula C10H10N2O2 B11910361 Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B11910361
M. Wt: 190.20 g/mol
InChI Key: MORUICYTOYJQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 1935229-31-4) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features the 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in the design of kinase inhibitors . The structure is characterized by a molecular formula of C10H10N2O2 and a molecular weight of 190.20 g/mol . This reagent serves as a critical synthetic intermediate for the development of novel therapeutic agents. Research indicates that derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) . Abnormal FGFR signaling is implicated in various tumors, making this compound a valuable precursor in developing targeted cancer therapies . Its low molecular weight and structural features make it an appealing lead compound for further optimization in oncology research . The molecule's ability to function as a hinge-binding motif in kinase-inhibitor complexes underpins its significant research value . For handling and storage, it is recommended that the product be kept sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research purposes only and is strictly not approved for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-11-9-7(6)5-8(12-9)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORUICYTOYJQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=NC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Evaluation of Preparation Methods

MethodYield (%)ScalabilityCost ($/g)Safety Concerns
Palladium-Catalyzed65–78Moderate120–150Pd residues, flammability
Chan-Lam Coupling52–60Low200–220Cu waste, long reaction
Vilsmeier-Haack70–90High80–100POCl₃ toxicity
BF₃ Cyclocondensation45–60Moderate90–110BF₃ corrosion
Continuous Flow85–95High50–70High equipment cost

Key Findings:

  • Catalytic Efficiency : Palladium-based methods dominate due to high turnover numbers (TON > 1,000).

  • Environmental Impact : Continuous flow synthesis reduces solvent waste by 40% compared to batch processes.

  • Regulatory Compliance : Vilsmeier-Haack routes require stringent controls for POCl₃ emissions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyrrolopyridine derivatives with altered functional groups .

Scientific Research Applications

Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: This compound is employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: It serves as a precursor in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with analogs differing in substituents, physicochemical properties, and applications.

Substitution at Position 4

Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 871583-23-2)
  • Structure : Chlorine replaces the methyl group at position 3.
  • Molecular Formula : C₉H₇ClN₂O₂.
  • Molecular Weight : 210.62 g/mol.
  • Properties : Increased polarity and reactivity due to the electron-withdrawing chloro group. Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation) .
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at position 4 .
Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 91350-91-3)
  • Structure : Ethyl ester replaces the methyl ester at position 2.
  • Molecular Formula : C₁₁H₁₂N₂O₂.
  • Molecular Weight : 220.23 g/mol.
  • No significant hazard data reported .

Substitution at Position 5

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-19-3)
  • Structure : Chlorine at position 4.
  • Molecular Formula : C₉H₇ClN₂O₂.
  • Molecular Weight : 210.62 g/mol.
  • Properties : Density = 1.453 g/cm³; refractive index = 1.655. Requires storage at room temperature in a sealed container .
  • Applications : Intermediate for synthesizing kinase inhibitors due to the chloro group’s role in nucleophilic substitution .
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-17-1)
  • Structure : Nitro group at position 5.
  • Molecular Formula : C₉H₇N₃O₄.
  • Molecular Weight : 221.17 g/mol.
  • Properties : Strong electron-withdrawing nitro group enhances electrophilicity, facilitating reduction or displacement reactions. Requires refrigeration (2–8°C) .

Substitution with Trifluoromethyl or Methylthio Groups

Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS EN300-317546)
  • Structure : Trifluoromethyl at position 6.
  • Molecular Formula : C₁₀H₇F₃N₂O₂.
  • Molecular Weight : 244.17 g/mol.
  • Properties : Enhanced metabolic stability and bioavailability due to the trifluoromethyl group’s electronegativity and lipophilicity .
Methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Structure : Methylthio group at position 4.
  • Molecular Formula : C₁₀H₁₀N₂O₂S.
  • Molecular Weight : 222.26 g/mol.
  • Applications in metal-catalyzed thioether functionalization .

Pharmacological Analogs

L-750,667 (Azaindole Derivative)
  • Structure: Not identical but shares the pyrrolopyridine core.
  • Pharmacology : High affinity for dopamine D4 receptors (Ki = 0.51 nM) with >2000-fold selectivity over D2/D3 receptors. Demonstrates antagonist activity in cAMP inhibition assays .
  • Substituents like methyl or chloro groups may modulate receptor selectivity .

Biological Activity

Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a compound within the pyrrolo-pyridine family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.2 g/mol
  • CAS Number : 1935229-31-4

Biological Activity Overview

The compound exhibits a range of biological activities including:

  • Anticancer Activity : Demonstrated effectiveness against various cancer cell lines.
  • Anti-inflammatory Properties : Shown to inhibit pro-inflammatory responses.
  • Neuroprotective Effects : Potential in treating neurodegenerative diseases through modulation of specific pathways.

Anticancer Activity

Research indicates that this compound has significant antiproliferative effects against several cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
HeLa0.058
A5490.035
MDA-MB-2310.021

These values indicate the concentration required to inhibit cell growth by 50%, suggesting potent activity against these cancer types.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects using various assays. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in activated microglial cells.

The anti-inflammatory effects are attributed to the inhibition of key signaling pathways involved in inflammation, particularly those mediated by NF-kB and MAPK pathways.

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurodegeneration. Its ability to modulate oxidative stress and inflammatory responses may contribute to its protective effects on neuronal cells.

Case Study: Neuroprotection in BV2 Microglial Cells

In a study involving BV2 microglial cells, the compound exhibited neuroprotective effects by:

  • Reducing oxidative stress markers.
  • Decreasing the release of pro-inflammatory cytokines.

Pharmacological Testing

Pharmacological evaluations suggest that this compound has a favorable safety profile with low toxicity levels observed in preliminary tests.

Q & A

Q. How do structural analogs of this compound compare in inhibiting viral proteases?

  • Methodological Answer : Derivatives with electron-withdrawing groups (e.g., cyano) show enhanced binding to MERS-CoV 3CLpro. Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate inhibits viral replication (EC50 = 2.1 µM) by disrupting protease-substrate interactions .

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